Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester

Catalog No.
S13660751
CAS No.
144192-17-6
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester

CAS Number

144192-17-6

Product Name

Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester

IUPAC Name

ethyl 2,3-dimethoxy-6-methylbenzoate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-5-16-12(13)10-8(2)6-7-9(14-3)11(10)15-4/h6-7H,5H2,1-4H3

InChI Key

BPHMRGHPFDJBDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)OC)C

Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester is an organic compound characterized by its ester functional group derived from benzoic acid. Its chemical formula is C12H16O4C_{12}H_{16}O_4, and it has a molecular weight of approximately 224.25 g/mol. The compound features a benzene ring with methoxy groups at the 2 and 3 positions, a methyl group at the 6 position, and an ethyl ester functional group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.

  • Esterification: The reaction of benzoic acid with alcohols in the presence of an acid catalyst leads to the formation of esters.
  • Hydrolysis: In the presence of water and an acid or base, esters can be converted back into their corresponding acids and alcohols.
  • Nitration: When treated with a nitrating agent (such as nitric acid), nitro groups can be introduced into the aromatic ring, typically at the meta position relative to existing substituents.
  • Halogenation: This reaction involves the substitution of hydrogen atoms on the aromatic ring with halogens, often facilitated by a Lewis acid catalyst.

These reactions illustrate the reactivity of benzoic acid derivatives due to their functional groups and aromatic nature.

Benzoic acid derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Specifically, compounds like benzoic acid can inhibit the growth of certain bacteria and fungi, making them useful in food preservation and pharmaceutical applications. The presence of methoxy groups may enhance these biological effects by influencing solubility and reactivity.

The synthesis of benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester can be achieved through several methods:

  • Esterification Reaction: Reacting benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid can yield the ethyl ester.
  • Methylation Reactions: Starting from 2,3-dimethoxy-6-methylbenzoic acid, methylation can be performed using methyl iodide or dimethyl sulfate to introduce additional methyl groups.
  • Direct Alkylation: Using alkyl halides in the presence of a base can facilitate the formation of ethyl esters from corresponding acids.

These methods allow for the efficient production of this compound in laboratory settings.

Benzoic acid derivatives are widely utilized across various industries:

  • Food Preservation: Due to their antimicrobial properties, they are often used as food preservatives.
  • Pharmaceuticals: They serve as intermediates in drug synthesis or as active ingredients in topical medications.
  • Fragrance Industry: Their pleasant aroma makes them suitable for use in perfumes and flavorings.
  • Agriculture: Some derivatives exhibit herbicidal properties and are used in agrochemical formulations.

Research has indicated that benzoic acid derivatives may interact with biological targets such as enzymes and receptors. For instance, studies have shown that certain derivatives can modulate enzyme activity involved in metabolic pathways. Additionally, their interactions with cell membranes can influence absorption and bioavailability.

Several compounds share structural similarities with benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester. These include:

Compound NameStructure FeaturesUnique Aspects
Benzoic AcidAromatic carboxylic acidSimplest form without additional groups
2-Methoxybenzoic AcidOne methoxy groupIncreased solubility compared to benzoic acid
3-Methoxybenzoic AcidOne methoxy groupDifferent substitution pattern affects reactivity
4-Methoxybenzoic AcidOne methoxy groupMeta position substitution influences properties
Ethyl VanillateContains an ethyl group and methoxy groupKnown for flavoring applications

The uniqueness of benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester lies in its specific arrangement of substituents on the benzene ring, which influences its reactivity and biological activity compared to other similar compounds. The combination of two methoxy groups along with a methyl group enhances its potential applications in various fields while providing distinct physical and chemical properties.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

224.10485899 g/mol

Monoisotopic Mass

224.10485899 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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